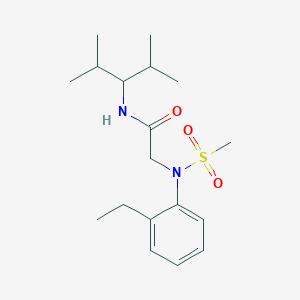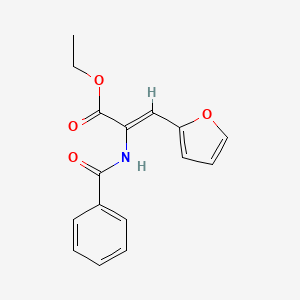![molecular formula C18H17IN2O2 B5204367 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, IPPI has shown promising results in various scientific studies, and its unique chemical structure has made it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an immunomodulator and anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. This mechanism of action has led to the investigation of this compound as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in laboratory experiments is its unique chemical structure, which allows for the synthesis of various analogs with potential therapeutic properties. However, this compound is a complex compound that requires specific conditions and reagents for its synthesis, which can be a limitation for some laboratories. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for the research and development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and its analogs. One potential direction is the investigation of this compound as a potential treatment for inflammatory diseases, including rheumatoid arthritis and psoriasis. Another potential direction is the development of this compound analogs with enhanced anti-cancer properties. Additionally, the use of this compound as a building block for the synthesis of new compounds with potential therapeutic properties is an area of ongoing research. Overall, the unique chemical structure and potential therapeutic properties of this compound make it a subject of continued interest for researchers in various fields.
Méthodes De Synthèse
The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves multiple steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-3-oxobutan-2-yl acetate. This intermediate is then reacted with phenethylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires specific conditions and reagents, but it has been successfully achieved in various laboratories.
Applications De Recherche Scientifique
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. One of the primary uses of this compound is as a building block for the synthesis of new compounds with potential therapeutic properties. This compound has been used as a starting material for the synthesis of analogs that have shown promising results in the treatment of various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWQGAGLYHFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
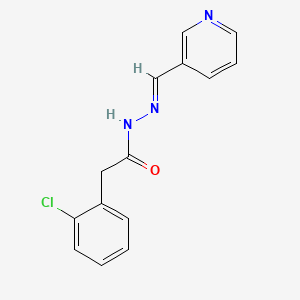

![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
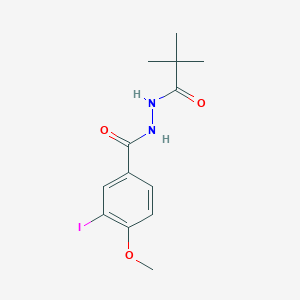
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)
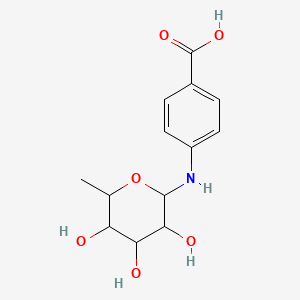
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
